molecular formula C22H37ClO3S B021020 Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- CAS No. 109871-07-0

Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B021020
CAS No.: 109871-07-0
M. Wt: 417 g/mol
InChI Key: NOOCRARVXLNZGF-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-, also known as Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-, is a useful research compound. Its molecular formula is C22H37ClO3S and its molecular weight is 417 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

109871-07-0

Molecular Formula

C22H37ClO3S

Molecular Weight

417 g/mol

IUPAC Name

2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C22H37ClO3S/c1-7-8-9-10-11-12-15-26-19-14-13-18(16-20(19)27(23,24)25)22(5,6)17-21(2,3)4/h13-14,16H,7-12,15,17H2,1-6H3

InChI Key

NOOCRARVXLNZGF-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl

Synonyms

2-Octyloxy-5-(1,1,3,3-tetramethylbutyl)benzenesulfonyl chloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 900 ml of dichloromethane was dissolved 159 g of Compound A and the solution was stirred while cooling with an ice bath. After slowly adding dropwise 41.5 ml of chlorosulfonic acid to the solution, the mixture was stirred for 1.5 hours. Then, dichloromethane was removed while reducing the pressure by a tap aspirator and 480 ml of N,N-dimethylacetamide and 150 ml of acetonitrile were added to the residue formed. After adding dropwise 93.2 ml of phosphorous oxychloride to the mixture over a period of 40 minutes, the resultant mixture was stirred for 1.5 hours at 40° C. The solution was extracted four times with 500 ml of hexane and the hexane layer was collected and concentrated to provide 229 g of a crude product of 2-octyloxy-5-t-octylbenzenesulfonyl chloride (Compound B). The crude product was used as it was in the subsequent reaction.
Quantity
41.5 mL
Type
reactant
Reaction Step One
Quantity
93.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
159 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four

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